molecular formula C18H23N5O3S B3815673 N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B3815673
M. Wt: 389.5 g/mol
InChI Key: NMIOTXNOBXBMKN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a thiazolo ring, and a pyrimidine ring. These rings are part of the heterocyclic compounds which contain atoms of at least two different elements. These types of compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various rings and attach the different substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of nitrogen in the oxadiazole, thiazolo, and pyrimidine rings contributes to the compound’s reactivity. The ethyl, isobutyl, and methyl groups also likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. The oxadiazole, thiazolo, and pyrimidine rings, for example, might undergo reactions with electrophiles or nucleophiles. The compound could also participate in reactions involving the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the specific functional groups present would all play a role. For example, the presence of nitrogen in the rings could potentially allow for hydrogen bonding .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Heterocyclic compounds like this one are a rich area of study in medicinal chemistry, and there may be potential for future research into the properties and uses of this specific compound .

properties

IUPAC Name

N-ethyl-2,3-dimethyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-6-22(9-14-20-15(26-21-14)7-10(2)3)16(24)13-8-19-18-23(17(13)25)11(4)12(5)27-18/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIOTXNOBXBMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC(=N1)CC(C)C)C(=O)C2=CN=C3N(C2=O)C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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